(R)-Venlafaxine
Vue d'ensemble
Description
"(R)-Venlafaxine" is an antidepressant drug, known for its enantioselective properties. It's a serotonin–norepinephrine reuptake inhibitor, and its molecular targets include SLC6A4 and SLC6A2, resulting in inhibition of serotonin and noradrenaline reuptake (Sangkuhl et al., 2014).
Synthesis Analysis
The enantioselective synthesis of (R)-(–)-venlafaxine has been achieved through an unusual Grignard reaction. Key steps include Sharpless asymmetric dihydroxylation for the induction of chirality and a unique Grignard reaction (Chavan & Khatod, 2016).
Molecular Structure Analysis
The interaction of venlafaxine with bovine serum albumin was studied to understand its molecular structure. The study involved spectroscopic techniques combined with molecular modeling, indicating the presence of hydrogen bonding and weak van der Waals interactions stabilizing the complex (Shahabadi & Hadidi, 2014).
Chemical Reactions and Properties
Venlafaxine's chemical properties are influenced by its interaction with various enzymes like CYP2D6 and CYP3A4, which metabolize it to different active metabolites (Kingbäck et al., 2012).
Physical Properties Analysis
The polymorphic forms of venlafaxine hydrochloride were characterized using various techniques like X-ray Powder Diffraction and Differential Scanning Calorimetry, revealing differences in their crystallinity and thermal behavior (Bernardi et al., 2013).
Chemical Properties Analysis
Venlafaxine's chemical properties include its interaction with plasma proteins and its metabolism into active metabolites, affecting its pharmacological action. The interaction of venlafaxine with plasma proteins and its metabolites were studied using techniques like liquid chromatography-tandem mass spectrometry and molecularly imprinted solid-phase extraction (Miranda et al., 2016).
Applications De Recherche Scientifique
Beyond Aminergic Receptors : Venlafaxine's impact extends beyond adrenoceptors, notably reducing phosphorylated cAMP response-element binding protein (CREB-P) in the cortex (Rossby et al., 1999).
Prenatal Exposure Effects : In rat offspring, prenatal exposure to Venlafaxine may cause oxidative stress, leading to neurodegeneration and long-term neurobehavioral issues (Singh et al., 2015).
Pain Relief in Diabetic Neuropathy : Venlafaxine extended-release (ER) has shown efficacy and safety in alleviating pain associated with diabetic neuropathy (Rowbotham et al., 2004).
Depression Treatment in Zebrafish : Combined with melatonin, Venlafaxine effectively remedies depression-like behavior in zebrafish, suggesting potential clinical applications for antidepressants (Tang et al., 2019).
Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) : Venlafaxine is marketed primarily for treating depression disorders, functioning as a SNRI (Sangkuhl et al., 2014).
Social Anxiety Disorder Treatment : Venlafaxine ER proved effective and well-tolerated in short-term treatment of generalized social anxiety disorder (Rickels et al., 2004).
Reuptake Process Blockade : It blocks both serotonin (5-HT) and noradrenaline reuptake, with a stronger potency for 5-HT reuptake (Béïque et al., 1998).
Forensic Toxicological Applications : Enantioselective analysis of Venlafaxine can predict a person's CYP2D6 genotype/phenotype, aiding in forensic toxicology (Kingbäck et al., 2012).
Cell Damage in Hepatocytes : Venlafaxine induces oxidative stress in hepatocytes, with mitochondria and lysosomes as primary targets in cell damage (Ahmadian et al., 2016).
Major Depression Treatment : It has shown significant improvement in depression scores, particularly at higher doses (Schweizer et al., 1991).
Analysis of Metabolites : Liquid chromatography, mass spectrometry, and capillary electrophoresis can perform enantioselective analysis of Venlafaxine and its metabolites (Hancu et al., 2020).
Combination with Carbamazepine : This combination is an effective augmentation strategy in treating depressive patients not responding to Venlafaxine alone (Ciusani et al., 2004).
Polymorphic Quantification : The Rietveld method can quantify polymorphic ratios in Venlafaxine raw materials, useful for solid-state evaluation (Bernardi et al., 2013).
Tolerability and Efficacy : Compared to tricyclic antidepressants, Venlafaxine is well tolerated and effective in treating major depression with fewer adverse effects (Holliday & Benfield, 1995).
Panic Disorder Treatment : Venlafaxine ER is effective in the short-term treatment of panic disorder, reducing panic attack frequency and improving response rates (Bradwejn et al., 2005).
Anti-Arthritic Activity : It possesses significant anti-arthritic activity, potentially a therapeutic option for rheumatoid arthritis treatment (Mahnashi et al., 2021).
Drug-Drug Interactions : Variability in antidepressant response might be influenced by drug-drug interactions (Magalhães et al., 2015).
Nasal Delivery : Venlafaxine can be delivered harmlessly through nasal mucosa, offering a new approach for chronic depression treatment (Pund et al., 2013).
Treatment-Resistant Depression : It's effective for a significant minority of patients with triple-resistant depression, maintaining improvement during maintenance therapy (Nierenberg et al., 1994).
Metabolic Pathways : Venlafaxine is metabolized primarily by CYP2D6 to O-desmethylvenlafaxine (ODV), and to a lesser extent by CYP3A4 (Shams et al., 2006).
Propriétés
IUPAC Name |
1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430837 | |
Record name | R-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Venlafaxine | |
CAS RN |
93413-46-8 | |
Record name | Venlafaxine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VENLAFAXINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.